N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
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Overview
Description
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a synthetic compound with a complex structure, encompassing multiple functional groups. The inclusion of a sulfonamide moiety suggests potential biological activity, particularly as sulfonamides are known for their applications in medicinal chemistry.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide generally involves multi-step organic synthesis. Key steps might include:
Formation of the 1,3,5-triazine core: This could involve cyclization reactions of suitable precursors.
Attachment of dimethylamino and pyrrolidinyl groups: Through nucleophilic substitution reactions.
Synthesis of the oxazole ring: Typically through cyclodehydration of suitable substrates.
Formation of the benzenesulfonamide: Via sulfonation reactions followed by coupling with the oxazole derivative.
Industrial production methods: For large-scale synthesis, each of these steps would be optimized for yield and purity, often involving high-throughput techniques and rigorous quality control.
Chemical Reactions Analysis
Types of reactions:
Oxidation: Potential modification of the dimethylamino group to its N-oxide derivative.
Reduction: Possible reduction of the sulfonamide to amine.
Substitution: The triazine core can undergo substitution with various nucleophiles.
Common reagents and conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Metal hydrides like lithium aluminum hydride (LiAlH₄).
Substitution: Using bases or acids to facilitate nucleophilic attack.
Major products formed:
N-oxide derivatives: from oxidation reactions.
Amines: from reduction.
Various substituted triazines: from nucleophilic substitution.
Scientific Research Applications
This compound can find applications across various domains:
Chemistry: As a building block for more complex molecules.
Biology: Potential as an enzyme inhibitor given its sulfonamide structure.
Medicine: Investigated for antibacterial, antifungal, or anticancer properties.
Industry: Used in the synthesis of polymers or as a catalyst in organic reactions.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets:
Molecular targets: It might interact with enzyme active sites or receptor proteins.
Pathways involved: It could inhibit metabolic pathways critical to the survival of bacteria or cancer cells, thus making it a potential therapeutic agent.
Comparison with Similar Compounds
Comparing N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide with other similar compounds:
N-(4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide: Differs in the ring structure attached to the triazine core.
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-chloroxazol-4-yl)benzenesulfonamide: Substitutes the methyloxazole with chloroxazole, altering its electronic properties.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O3S/c1-14-22-17(13-30-14)15-6-8-16(9-7-15)31(28,29)21-12-18-23-19(26(2)3)25-20(24-18)27-10-4-5-11-27/h6-9,13,21H,4-5,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPSJCRFRIMSQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC(=NC(=N3)N(C)C)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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